
2-Bromo-4'-methylacetophenone
Overview
Description
2-Bromo-4'-methylacetophenone (CAS No. 619-41-0) is a brominated aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Structurally, it consists of an acetophenone backbone substituted with a bromine atom at the α-position (adjacent to the carbonyl group) and a methyl group at the para position of the benzene ring. Key synonyms include α-Bromo-p-methylacetophenone, 4-Methylphenacyl bromide, and 2-Bromo-1-(4-methylphenyl)ethanone .
The compound is primarily utilized as an alkylating agent in organic synthesis, enabling the formation of carbon-carbon bonds in reactions such as decarboxylative olefination . It also serves as a precursor for pharmaceuticals, including antileukemic imidazo[2,1-b][1,3,4]thiadiazole derivatives . Its moderate lipophilicity (LogP = 2.54) facilitates solubility in organic solvents, making it suitable for chromatographic analysis via reverse-phase HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methylacetophenone typically involves the bromination of 4’-methylacetophenone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of around 55°C for approximately 40 minutes. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with dichloromethane and water, followed by drying and concentration .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4’-methylacetophenone may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-methylacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted acetophenones.
Reduction: Formation of 2-bromo-4’-methylphenylethanol.
Oxidation: Formation of 2-bromo-4’-methylbenzoic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 213.07 g/mol
- Melting Point : 52°C to 53°C
- Physical Form : Crystalline powder or needles
- Storage Conditions : Recommended at 2-8°C
Organic Synthesis
2-Bromo-4'-methylacetophenone is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : A study demonstrated its cytotoxic effects on human cancer cell lines, particularly MCF-7 (breast cancer) cells, with a GI value of 42.8 nM. This suggests its potential as a lead compound for developing new anticancer therapies.
Cell Line | GI (nM) |
---|---|
MCF-7 | 42.8 ± 8.2 |
NCI-H460 | 94.0 ± 8.7 |
SF-268 | 94.0 ± 7.0 |
- Antibacterial Properties : Research is ongoing to explore its efficacy against various bacterial strains, indicating potential use in developing antibacterial agents.
Enzyme Inhibition Studies
The compound has been employed in biological studies to investigate enzyme inhibition mechanisms and protein interactions, contributing to the understanding of biochemical pathways and potential drug targets.
Polymer Production
In industry, this compound is used in the synthesis of polymers, resins, and plasticizers. Its reactivity allows it to be incorporated into various polymer matrices, enhancing material properties.
Photocleavable Side Groups
The compound has also been utilized in the development of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups, which are significant in materials science for creating smart materials that respond to light stimuli.
Case Study 1: Anticancer Activity Evaluation
A notable study evaluated the anticancer properties of this compound on several human cancer cell lines. The results indicated significant cytotoxic effects, particularly on MCF-7 cells, highlighting its potential as an anticancer agent.
Case Study 2: Synthesis of Bioactive Compounds
In synthetic chemistry, this compound has been used as an intermediate in the preparation of benzodiazepines known for their anxiolytic effects. Its ability to undergo nucleophilic substitutions facilitates the creation of novel therapeutic agents.
Safety and Handling Considerations
While exploring its applications, safety precautions are critical due to potential hazards associated with this compound:
- Skin contact and inhalation risks necessitate the use of personal protective equipment (PPE).
- Proper storage conditions should be maintained to ensure stability and prevent degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-methylacetophenone involves its reactivity as an α-bromoketone. The bromine atom at the α-position makes the carbonyl carbon more electrophilic, facilitating nucleophilic attacks. This property is exploited in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. The compound can also act as an acetylating agent, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The biological, chemical, and physical properties of brominated acetophenones are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Comparison of Brominated Acetophenone Derivatives
Key Observations:
- Electron-Donating vs. In contrast, methoxy (OCH₃) and hydroxy (OH) groups increase polarity, reducing lipophilicity and altering solubility .
- Reactivity: Bromine at the α-position makes all analogs reactive alkylating agents. However, 2-Bromo-4'-methoxyacetophenone exhibits greater stability under standard storage conditions due to the methoxy group’s steric and electronic effects .
- Biological Activity: this compound shows promise in antileukemic research, while 2-Bromo-4'-hydroxyacetophenone is linked to veterinary drug synthesis .
Functional Analogs: Ketone Chain Modifications
Table 2: Comparison with Non-Brominated Acetophenones and Propiophenones
Key Observations:
- Phytotoxicity: Non-brominated analogs like 4'-methylacetophenone and 2',4'-dimethylacetophenone exhibit significant phytotoxic effects, inhibiting lettuce (Lactuca sativa) germination by up to 80% at 1 mM . Bromination at the α-position (as in this compound) may enhance bioactivity but requires further study.
- Fluorescence Induction: Propiophenone generates fluorescence signals in bioreporters comparable to acetophenone (44–46% intensity), whereas brominated analogs like this compound show negligible activity, likely due to steric hindrance .
- Chain Length: 2-Bromo-4'-methylpropiophenone, with a propionyl chain, is a precursor for psychoactive substances, highlighting the role of chain length in directing pharmacological applications .
Biological Activity
2-Bromo-4'-methylacetophenone (CAS Number: 619-41-0) is an organic compound classified as an α-bromoketone, notable for its diverse applications in organic synthesis and pharmaceutical chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHBrO
Molecular Weight: 213.07 g/mol
IUPAC Name: 2-bromo-1-(4-methylphenyl)ethanone
The compound features a bromine atom at the second position and a methyl group at the fourth position of the acetophenone structure. Its reactivity is primarily due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions.
This compound exhibits several biological activities through various mechanisms:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives that may possess enhanced biological activity.
- Enzyme Inhibition: Research indicates that this compound can inhibit certain enzymes, which is critical in drug development for therapeutic agents targeting specific diseases .
Antimicrobial and Antifungal Properties
Studies have highlighted the antimicrobial and antifungal activities of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains and fungi. For instance, a study reported its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production, indicating its potential use in managing inflammatory conditions .
Case Study 1: Anticancer Activity
A notable study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that it exhibited cytotoxic effects on MCF-7 (breast cancer) cells with a GI value of 42.8 nM. This suggests that the compound may serve as a lead molecule for developing new anticancer therapies .
Cell Line | GI (nM) |
---|---|
MCF-7 | 42.8 ± 8.2 |
NCI-H460 | 94.0 ± 8.7 |
SF-268 | 94.0 ± 7.0 |
Case Study 2: Synthesis of Bioactive Compounds
In synthetic chemistry, this compound has been employed as an intermediate in the synthesis of various bioactive compounds. For example, it was used in the preparation of benzodiazepines, which are known for their anxiolytic and sedative effects . The ability to modify its structure through nucleophilic substitution opens pathways for creating novel therapeutic agents.
Safety and Handling
While exploring its biological activities, it is crucial to consider safety precautions due to its potential hazards. Proper handling includes using personal protective equipment (PPE) to avoid skin contact and inhalation risks associated with this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-4'-methylacetophenone, and how do reaction conditions influence yield?
The primary synthesis involves bromination of 4-methylpropiophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. Key parameters include slow addition of H₂O₂ to prevent splashing and the use of a top stirrer with Teflon-coated blades to avoid HBr corrosion . Alternative routes include brominating agents like bromine in acetic acid, with yields dependent on temperature control (optimized at 40–50°C) and stoichiometric ratios . A scalable method (up to 1 kg batches) achieves >85% purity when using NaHCO₃ for neutralization .
Q. What are the optimal storage conditions to maintain chemical stability?
The compound is stable under recommended storage:
- Temperature : Cool, well-ventilated environments (0–6°C for long-term storage).
- Light : Protect from UV radiation/sunlight.
- Incompatibilities : Store ≥3 meters from reactive chemicals (e.g., strong oxidizers).
- Containers : Use chemically resistant vessels (e.g., amber glass) to prevent degradation .
Q. How does this compound function as a pharmaceutical intermediate?
Its methyl and bromine substituents enable regioselective functionalization. For example:
- Analgesics : Coupling with piperidine derivatives via Buchwald-Hartwig amination.
- Antimicrobials : Thioether formation using mercaptans under basic conditions.
Reaction optimization (e.g., Pd catalysis, solvent polarity) is critical for stereochemical control .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
Bromination occurs preferentially at the para position due to:
- Electronic effects : Methyl groups act as ortho/para-directing activators.
- Steric hindrance : Propiophenone’s ketone group limits bromination at the ortho position.
DFT calculations suggest a lower activation energy (ΔG‡ ≈ 25 kJ/mol) for para-bromination compared to meta . Competing pathways (e.g., radical bromination) are suppressed by using HBr/H₂O₂, favoring electrophilic substitution .
Q. How does this compound compare to analogs (e.g., 2-Bromo-4-fluoropropiophenone) in catalytic applications?
A comparative analysis reveals:
Q. What strategies mitigate environmental risks during large-scale synthesis?
- Waste management : Neutralize HBr residues with NaOH before disposal.
- Biodegradability : Log KOW = 2.1 indicates moderate bioaccumulation potential; use soil immobilization agents (e.g., activated carbon) to reduce mobility .
- Green chemistry : Replace HBr with ionic liquid catalysts (e.g., [BMIM]Br) to reduce toxicity and improve atom economy .
Q. How can spectroscopic techniques resolve contradictions in reaction byproduct identification?
Conflicting HPLC/MS data on byproducts (e.g., dibrominated isomers) can be resolved via:
- 2D NMR (HSQC/HMBC) : Assigns Br position in ambiguous cases.
- X-ray crystallography : Confirms regiochemistry of crystalline intermediates.
- In situ IR : Monitors ketone group reactivity during bromination .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in palladium-catalyzed reactions using this compound?
- Catalyst system : Pd(OAc)₂/XPhos (2 mol%), K₂CO₃ base, toluene at 110°C.
- Substrate ratio : 1:1.2 (aryl bromide:boronic acid).
- Workup : Extract with ethyl acetate, purify via silica gel chromatography (hexane:EtOAc 4:1) .
Q. How to assess photochemical stability for materials science applications?
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGXFREOJHJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210929 | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-41-0 | |
Record name | 4-Methylphenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 619-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4'-methylacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DX9QRY7DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.